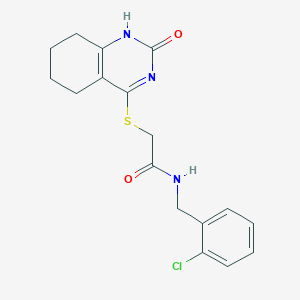
N-(2-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, also known as CBA, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential therapeutic applications.
科学的研究の応用
Antitumor and Anticancer Activities
Research has explored the synthesis and evaluation of quinazoline derivatives, which include structures related to "N-(2-chlorobenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide," for their potential antitumor and anticancer activities. For instance, novel quinazolinone analogues have demonstrated broad-spectrum antitumor activity, with certain derivatives showing significant potency against cancer cell lines. These studies highlight the therapeutic potential of quinazoline derivatives in cancer treatment, suggesting avenues for further exploration of related compounds (Al-Suwaidan et al., 2016). Additionally, thiophene analogues of quinazolines have been synthesized and tested for their antitumor efficacy, indicating the versatility of the quinazoline core in developing anticancer agents (Forsch et al., 2002).
Antibacterial Applications
Quinazoline derivatives have also been investigated for their antibacterial properties. Novel series of quinazoline-linked compounds have been synthesized and demonstrated broad-spectrum antibacterial activity against various microorganisms. This research underscores the potential of quinazoline derivatives as scaffolds for developing new antibacterial agents, addressing the growing concern over antibiotic resistance (Bhoi et al., 2015).
Synthesis and Chemical Properties
The synthesis and chemical characterization of quinazoline derivatives, including those with thioacetamide functionalities, have been a focus of study. These research efforts aim to expand the chemical space of quinazoline derivatives through novel synthetic routes, potentially leading to compounds with enhanced biological activities. For example, the synthesis of acetamides bearing quinazoline moieties has been reported, illustrating the synthetic versatility of these compounds and their potential as functional materials in various scientific applications (Nguyen et al., 2022).
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c18-13-7-3-1-5-11(13)9-19-15(22)10-24-16-12-6-2-4-8-14(12)20-17(23)21-16/h1,3,5,7H,2,4,6,8-10H2,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQSAKWZFPRRLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2752936.png)
![2-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole](/img/structure/B2752937.png)
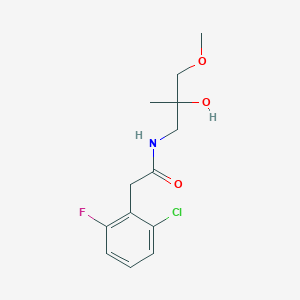

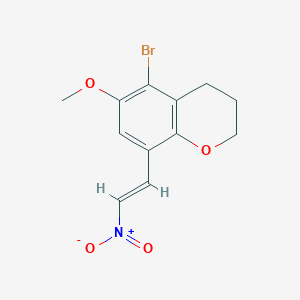
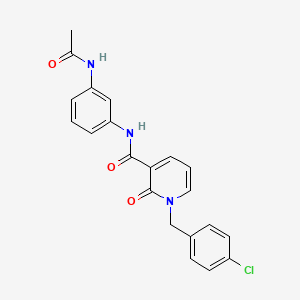
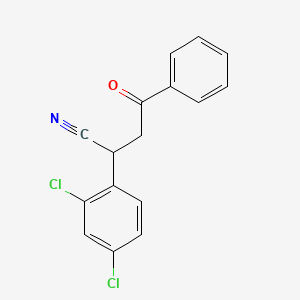
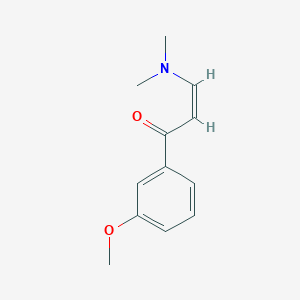

![2-Chloro-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2752951.png)
![(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)

![2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2752957.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752958.png)